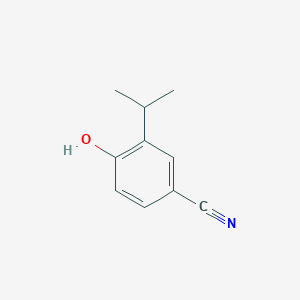

4-Hydroxy-3-isopropylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYWJKNWORGPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-hydroxy-3-isopropylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 4-hydroxy-3-isopropylbenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis of this substituted benzonitrile can be approached through several strategic routes, primarily commencing from the readily available starting material, 2-isopropylphenol. This document outlines two primary multi-step pathways: one proceeding through a formylation intermediate and the other via a halogenated intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Pathway 1: Synthesis via Formylation of 2-isopropylphenol

This pathway involves the introduction of a formyl group onto the 2-isopropylphenol backbone, followed by the conversion of the resulting aldehyde to the target nitrile. The key challenge in this approach lies in achieving regioselectivity during the formylation step to obtain the desired 4-hydroxy-3-isopropylbenzaldehyde.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound from 2-isopropylphenol via a formylation-oximation-dehydration sequence.

Step 1.1: Formylation of 2-isopropylphenol

The introduction of a formyl group at the 4-position of 2-isopropylphenol can be accomplished using established formylation reactions such as the Reimer-Tiemann or Duff reaction. The Reimer-Tiemann reaction, which employs chloroform and a strong base, typically favors ortho-formylation. However, when the ortho positions are sterically hindered, as is the case with the isopropyl group, para-substitution can be promoted. The Duff reaction utilizes hexamine in an acidic medium and also tends to favor ortho-substitution, but para-isomers can be obtained, particularly when the ortho positions are blocked.

Experimental Protocol: Reimer-Tiemann Formylation of a Phenol (General Procedure)

A solution of the phenol (1.0 eq) and sodium hydroxide (8.0 eq) in a 2:1 mixture of ethanol and water is heated to 70°C. Chloroform (2.0 eq) is then added dropwise over 1 hour. The reaction mixture is stirred for an additional 3 hours at 70°C. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 4-5 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1]

| Step | Reagent/Solvent | Key Parameters | Typical Yield |

| Formylation | 2-isopropylphenol, Chloroform, Sodium Hydroxide, Ethanol/Water | 70°C, 4 hours | Varies (regioisomeric mixture likely) |

Step 1.2: Oximation of 4-Hydroxy-3-isopropylbenzaldehyde

The aldehyde intermediate is converted to an oxime by reaction with hydroxylamine.

Experimental Protocol: Oximation of an Aldehyde (General Procedure)

The aldehyde (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then partially evaporated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the oxime.

| Step | Reagent/Solvent | Key Parameters | Typical Yield |

| Oximation | 4-Hydroxy-3-isopropylbenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Room temperature | High |

Step 1.3: Dehydration of 4-Hydroxy-3-isopropylbenzaldehyde Oxime

The final step involves the dehydration of the oxime to the corresponding nitrile. Various dehydrating agents can be employed for this transformation.

Experimental Protocol: Dehydration of an Oxime using an Iron Catalyst (General Procedure)

The aldoxime (1.0 eq) is dissolved in a suitable solvent, and a simple iron salt catalyst is added. The reaction mixture is heated until the dehydration is complete. The reaction can be monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by chromatography to afford the nitrile.[2]

| Step | Reagent/Solvent | Key Parameters | Typical Yield |

| Dehydration | 4-Hydroxy-3-isopropylbenzaldehyde Oxime, Iron catalyst | Elevated temperature | Good to excellent |

Pathway 2: Synthesis via Bromination and Cyanation of 2-isopropylphenol

This pathway involves the regioselective bromination of 2-isopropylphenol to introduce a bromine atom at the 4-position, followed by a cyanation reaction to replace the bromine with a nitrile group. This route often offers better control over regioselectivity compared to direct formylation.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound from 2-isopropylphenol via a bromination-cyanation sequence.

Step 2.1: Regioselective para-Bromination of 2-isopropylphenol

The selective introduction of a bromine atom at the para-position of 2-isopropylphenol is crucial for this pathway. The bulky isopropyl group at the ortho-position helps to direct the incoming electrophile to the less sterically hindered para-position.

Experimental Protocol: para-Bromination of a Phenol Derivative (General Procedure)

The phenol derivative (1.0 eq) is dissolved in a suitable solvent such as isopropyl acetate at 0°C. A solution of bromine in the same solvent is added slowly over 2-3 hours while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched, and the product is isolated by extraction and purified by distillation or chromatography.[3][4]

| Step | Reagent/Solvent | Key Parameters | Typical Yield | Purity |

| Bromination | 2-isopropylphenol, Bromine, Isopropyl acetate | 0°C to room temperature | High (e.g., 95%) | High para-selectivity (e.g., 99%) |

Step 2.2: Cyanation of 4-Bromo-2-isopropylphenol

The conversion of the aryl bromide to the nitrile can be achieved through various methods, including the classic Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide) or, more commonly in modern synthesis, through palladium- or copper-catalyzed cyanation reactions which offer milder conditions and greater functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide (General Procedure)

To a reaction vessel are added the aryl bromide (1.0 eq), a palladium precatalyst, a suitable phosphine ligand, and a cyanide source such as potassium ferrocyanide(III) hydrate (0.5 eq). The vessel is purged with an inert gas. A degassed mixture of a solvent like dioxane and an aqueous solution of a base (e.g., potassium acetate) is added. The reaction mixture is heated with vigorous stirring until the starting material is consumed (monitored by TLC or GC). After cooling, the mixture is diluted with an organic solvent and water, and the product is extracted. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[5]

| Step | Reagent/Solvent | Key Parameters | Typical Yield |

| Cyanation | 4-Bromo-2-isopropylphenol, Pd precatalyst, Ligand, K₄[Fe(CN)₆]·3H₂O, Dioxane/Water, KOAc | Elevated temperature (e.g., 100-120°C) | Good to excellent |

Alternative Pathway: Sandmeyer Reaction

An alternative, though likely longer, route involves the nitration of 2-isopropylphenol, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the nitrile via the Sandmeyer reaction.[6][7][8][9] This pathway requires careful control of regioselectivity during the initial nitration step.

Logical Workflow for the Sandmeyer Reaction Pathway

Caption: Synthesis of this compound via a nitration-reduction-diazotization-Sandmeyer reaction sequence.

This guide provides a framework for the synthesis of this compound. The choice of pathway will depend on factors such as the desired scale of the reaction, available reagents and equipment, and the importance of regiochemical purity. For large-scale synthesis, the bromination-cyanation pathway (Pathway 2) is likely to be more efficient and scalable due to the higher regioselectivity often observed in the bromination of sterically hindered phenols. For laboratory-scale synthesis and exploration, the formylation pathway (Pathway 1) may also be a viable option, although optimization of the formylation step to maximize the yield of the desired para-isomer would be necessary.

References

- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]

- 4. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [drugfuture.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-hydroxy-3-isopropylbenzonitrile: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-hydroxy-3-isopropylbenzonitrile (CAS No. 46057-54-9), a substituted benzonitrile with potential applications in agrochemical and pharmaceutical research. This document details its physicochemical properties, a plausible synthetic route, its known biological activity as a Photosystem II inhibitor, and relevant experimental protocols.

Physicochemical and Regulatory Information

| Property | Value | Source |

| CAS Number | 46057-54-9 | [1] |

| Molecular Formula | C10H11NO | [1] |

| Molecular Weight | 161.20 g/mol | [2] |

| Polar Surface Area (PSA) | 44.02 Ų | [1] |

| LogP | 2.38728 | [1] |

Safety and Handling: Safety data sheets for similar benzonitrile compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[3][4]

Synthesis of this compound

A plausible synthetic route for this compound involves the cyanation of a halogenated precursor, 4-bromo-2-isopropylphenol.[1] This method is a common approach for the synthesis of aryl nitriles.

Experimental Protocol: Cyanation of 4-bromo-2-isopropylphenol

This protocol is based on general methods for the cyanation of aryl halides and should be adapted and optimized for the specific substrate.

Materials:

-

4-bromo-2-isopropylphenol

-

Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Anhydrous aprotic solvent (e.g., DMF or DMA)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, round-bottom flask, combine 4-bromo-2-isopropylphenol, zinc cyanide (0.6 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).

-

Under an inert atmosphere, add the anhydrous aprotic solvent.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate and stir for 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity: Photosystem II Inhibition

Substituted benzonitriles are known to act as herbicides by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[8] Phenolic inhibitors, such as this compound, are thought to bind to the D1 protein within the PSII reaction center.[9][10] This binding event blocks the binding of plastoquinone (PQ), a crucial electron carrier, thereby interrupting the flow of electrons and inhibiting photosynthesis.[11][12] The disruption of electron transport leads to the formation of reactive oxygen species, causing cellular damage and ultimately plant death.[8]

Experimental Protocol: Measurement of Photosystem II Inhibition by Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive method used to assess the efficiency of Photosystem II.[13][14][15] The inhibition of PSII by a compound can be quantified by measuring changes in fluorescence parameters.

Materials:

-

Chlorophyll fluorometer

-

Plant material (e.g., isolated chloroplasts, algal suspension, or whole leaves)

-

This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)

-

Assay buffer

Procedure:

-

Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes. This allows all reaction centers to be in an "open" state.

-

Minimal Fluorescence (F₀): Measure the minimal fluorescence level (F₀) by applying a weak measuring beam.

-

Maximum Fluorescence (Fₘ): Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

-

Treatment: Incubate the plant material with varying concentrations of this compound for a defined period. A solvent control should be run in parallel.

-

Post-Treatment Measurement: After incubation, repeat the measurements of F₀ and Fₘ.

-

Calculation of PSII Quantum Yield: Calculate the maximum quantum yield of PSII photochemistry (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Data Analysis: A decrease in the Fᵥ/Fₘ value in the treated samples compared to the control indicates inhibition of PSII. The concentration of the inhibitor that causes a 50% reduction in Fᵥ/Fₘ (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. This compound | CAS#:46057-54-9 | Chemsrc [chemsrc.com]

- 2. 9dingchem.com [9dingchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Interaction of a phenolic inhibitor with photosystem II particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 12. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 13. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 14. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Hydroxy-3-isopropylbenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-isopropylbenzonitrile, a substituted benzonitrile of increasing interest in medicinal chemistry. While the definitive history of its initial discovery remains to be fully elucidated from publicly available records, this document consolidates its known chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and explores its contemporary applications, primarily as a key intermediate in the development of therapeutic agents. Particular focus is given to its role in the synthesis of autotaxin inhibitors, a promising class of drugs for various pathological conditions. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as 4-cyano-2-isopropylphenol, is an aromatic organic compound featuring a hydroxyl, an isopropyl, and a nitrile functional group attached to a benzene ring. Its chemical structure lends itself to a variety of chemical modifications, making it a versatile building block in the synthesis of more complex molecules. While not extensively studied for its own biological activities, its utility as a precursor in the synthesis of pharmacologically active compounds is documented in recent patent literature.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2-isopropylphenol | N/A |

| CAS Number | 46057-54-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. | Inferred |

History and Discovery

The precise date and circumstances of the first synthesis of this compound are not well-documented in readily accessible scientific literature. It is likely that the compound was first synthesized as part of broader investigations into the functionalization of phenols or benzonitriles. Its appearance in the catalogues of chemical suppliers and its utilization in recent patents, particularly those filed in the 2010s, indicate its availability and recognition as a useful synthetic intermediate for at least the past decade. The primary driver for its recent prominence is its role as a key building block in the synthesis of inhibitors for the enzyme autotaxin (ATX)[3][4].

Synthesis of this compound

While a definitive, originally published synthesis protocol for this compound is not available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A logical approach involves the cyanation of a suitably substituted phenol. The following proposed synthesis starts from the commercially available 2-isopropylphenol.

Proposed Synthetic Pathway

A likely two-step synthesis of this compound from 2-isopropylphenol is outlined below. The first step involves the regioselective bromination of 2-isopropylphenol to introduce a bromine atom at the para position relative to the hydroxyl group. The second step is a cyanation reaction to replace the bromine atom with a nitrile group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Materials:

-

2-Isopropylphenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-isopropylphenol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Materials:

-

4-Bromo-2-isopropylphenol

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Aqueous solution of iron(III) chloride and hydrochloric acid (for workup)

-

Ethyl acetate (or other suitable organic solvent)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-isopropylphenol (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents) in DMF.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The primary documented application of this compound is as a key intermediate in the synthesis of potent inhibitors of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling pathway has been implicated in various diseases, including cancer, fibrosis, and inflammation.

Role in the Synthesis of Autotaxin Inhibitors

Patents from F. Hoffmann-La Roche AG describe the use of this compound in the synthesis of novel condensed[5]diazepine compounds that act as ATX inhibitors[3][4]. In these synthetic schemes, the hydroxyl group of this compound is typically alkylated with a suitable electrophile to introduce a side chain that is crucial for the final compound's interaction with the ATX active site.

An example of such a reaction is the O-alkylation with (E)-4-bromobut-2-en-1-yl acetate.

Caption: Role of this compound in synthesis.

Experimental Protocol from Patent Literature

The following is an adapted experimental protocol based on the description found in patent WO2014048865A1 for a reaction involving this compound[4].

Reaction: O-alkylation of this compound.

Materials:

-

This compound

-

A suitable electrophile (e.g., a bromo-substituted intermediate)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., dichloromethane)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.52 g, 9.43 mmol) in dichloromethane (40 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Add the electrophile dropwise to the cooled suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until completion (approximately 75 minutes as per the patent example).

-

Dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Back-extract the aqueous layers with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography on silica gel.

Signaling Pathways and Mechanism of Action

There is currently no published research detailing the specific biological activities or the mechanism of action of this compound itself. Its known relevance in a biological context is as a structural component of larger molecules designed to interact with specific biological targets, such as autotaxin. The ATX-LPA signaling pathway, which is the target of the final products synthesized from this intermediate, is a complex pathway involved in numerous cellular processes.

Caption: The ATX-LPA signaling pathway and the point of intervention.

Conclusion

This compound is a valuable, albeit not widely studied, chemical compound. While its own history and biological profile are not extensively documented, its role as a key building block in the synthesis of potent autotaxin inhibitors highlights its importance in modern drug discovery. The synthetic routes to this compound are accessible through standard organic chemistry methodologies. This guide provides a foundational understanding of this compound, enabling researchers and drug development professionals to leverage its synthetic potential in their own research endeavors. Further investigation into the intrinsic biological properties of this molecule may reveal novel activities and applications.

References

- 1. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]

- 2. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 3. Site-selective olefinic C–H cyanation via alkenyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3-Hydroxy-2-isopropylbenzonitrile | 1243279-74-4 | Benchchem [benchchem.com]

Spectroscopic Profile of 4-hydroxy-3-isopropylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 4-hydroxy-3-isopropylbenzonitrile. Despite a comprehensive search of available scientific databases, experimental spectroscopic data (NMR, IR, MS) for this specific compound could not be located. This suggests that the compound may not be widely synthesized or that its characterization data has not been published in publicly accessible literature.

In lieu of direct data, this document provides a detailed overview of the spectroscopic data for two closely related analogues: 4-isopropylbenzonitrile and 4-hydroxy-3-methoxybenzonitrile . This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis of this compound upon its synthesis.

Spectroscopic Data of Analogous Compounds

To aid in the potential identification and characterization of this compound, the following sections present spectroscopic data for structurally similar compounds.

4-isopropylbenzonitrile

4-isopropylbenzonitrile shares the core benzonitrile structure with an isopropyl substituent at the 3-position relative to the nitrile group, but lacks the hydroxyl group.

Table 1: Spectroscopic Data for 4-isopropylbenzonitrile

| Technique | Parameter | Observed Values |

| ¹³C NMR | Chemical Shift (δ) | Data not explicitly provided in search results. |

| Mass Spec (GC-MS) | m/z Ratios | Top Peak: 130, 2nd Highest: 103, 3rd Highest: 145[1] |

| IR (FTIR) | Instrumentation | Bruker Tensor 27 FT-IR[1] |

4-hydroxy-3-methoxybenzonitrile

4-hydroxy-3-methoxybenzonitrile is another close analogue, featuring the 4-hydroxybenzonitrile core with a methoxy group at the 3-position instead of an isopropyl group.

Table 2: Spectroscopic Data for 4-hydroxy-3-methoxybenzonitrile

| Technique | Parameter | Observed Values |

| ¹H NMR | Instrumentation | Varian A-60D[2] |

| ¹³C NMR | Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[2] |

| Mass Spec (GC-MS) | m/z Ratios | Top Peak: 134, 2nd Highest: 149, 3rd Highest: 106[2] |

| IR (FTIR) | Sample Prep. | KBr WAFER[2] |

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized methodologies for the spectroscopic characterization of a synthesized compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will generate the spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch for the hydroxyl group, C≡N stretch for the nitrile group, C-H stretches for the isopropyl and aromatic groups).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

solubility profile of 4-hydroxy-3-isopropylbenzonitrile in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

4-hydroxy-3-isopropylbenzonitrile possesses a key set of functional groups that dictate its solubility behavior:

-

Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is non-polar and increases the compound's lipophilicity.

The interplay of these groups results in a molecule with moderate polarity. Its solubility is therefore highly dependent on the specific solvent system and temperature.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the expected solubility of this compound in various organic solvent classes is summarized below. The hydroxyl and nitrile groups suggest an affinity for polar solvents, while the substituted benzene ring indicates potential solubility in certain non-polar environments, particularly at elevated temperatures.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The polar nitrile group can interact favorably with the polar aprotic solvent. |

| Non-Polar Aromatic | Toluene, Benzene | Low at RT, Moderate when Heated | The aromatic ring of the solute interacts with the aromatic solvent via π-π stacking. Solubility is expected to increase significantly with temperature. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Offers a balance of polarity that can solvate the molecule. |

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. The determination of these values requires empirical measurement. The following section details the protocols for such experiments.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are crucial. Below are detailed protocols for both a rapid qualitative assessment and a rigorous quantitative determination.

This method is useful for rapid screening of suitable solvents for applications like recrystallization.

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the tube.

-

Observation at Room Temperature: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL. Classify as "soluble," "partially soluble," or "insoluble."

-

Heating: If the compound is insoluble or partially soluble at room temperature, gently heat the mixture in a water bath. Observe for any changes in solubility.

-

Cooling: Allow the heated solution to cool to room temperature and then in an ice bath. Observe if precipitation occurs, which is a key indicator for a good recrystallization solvent.

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.

-

System Preparation: Add an excess amount of crystalline this compound to a sealed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or water bath. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solution has reached equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., 12-24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered sample, then evaporate the solvent under vacuum or a gentle stream of nitrogen. Weigh the remaining solid residue.

-

Chromatographic Method (HPLC/UV-Vis): Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a pre-established calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the mass of the dissolved solid and the volume of the solvent.

Visualizations

The following diagrams illustrate the logical solubility relationships and a typical experimental workflow.

The Emerging Potential of 4-Hydroxy-3-isopropylbenzonitrile in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: November 2, 2025

Abstract

While 4-hydroxy-3-isopropylbenzonitrile itself has not been extensively studied for its direct biological effects, recent patent literature has highlighted its crucial role as a key intermediate in the synthesis of potent inhibitors of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a pivotal role in generating the signaling lipid lysophosphatidic acid (LPA). The autotaxin-LPA signaling axis is implicated in a multitude of pathological processes, including fibrosis, inflammation, and cancer. This technical guide consolidates the available information on this compound, focusing on its application in the synthesis of novel therapeutic agents and the underlying biological rationale for targeting the autotaxin-LPA pathway.

Introduction: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This signaling cascade triggers a wide array of cellular responses, including cell proliferation, survival, migration, and differentiation.

Under normal physiological conditions, the ATX-LPA axis is involved in various processes such as wound healing, tissue regeneration, and embryonic development. However, dysregulation of this pathway has been linked to the pathogenesis of numerous diseases. Elevated levels of ATX and LPA have been observed in various cancers, fibrotic diseases (such as idiopathic pulmonary fibrosis and liver fibrosis), and chronic inflammatory conditions. Consequently, inhibiting autotaxin has emerged as a promising therapeutic strategy for these debilitating diseases.

This compound: A Key Synthetic Precursor

Recent advancements in the development of autotaxin inhibitors have identified this compound as a valuable starting material for the synthesis of novel bicyclic derivatives with potent ATX inhibitory activity. A key patent (WO2014048865A1) describes the use of this compound in the preparation of a series of azepinoindole-based autotaxin inhibitors.

Role in the Synthesis of Bicyclic Autotaxin Inhibitors

The synthesis of these potent inhibitors involves a multi-step process where this compound serves as a crucial building block. The phenolic hydroxyl group of this compound allows for etherification, which is a key step in constructing the core scaffold of the final inhibitor molecules.

Quantitative Data on Synthesized Autotaxin Inhibitors

While no direct biological activity data for this compound has been reported, the patent literature provides IC50 values for the final bicyclic derivatives synthesized using this precursor. These values demonstrate the potent inhibition of autotaxin by these novel compounds.

| Compound ID (from WO2014048865A1) | Autotaxin Inhibition IC50 (nM) |

| Example 1 | 15 |

| Example 2 | 22 |

| Example 3 | 11 |

| Example 4 | 18 |

| Example 5 | 35 |

| Example 6 | 8 |

| Example 7 | 12 |

| Example 8 | 28 |

Table 1: In vitro autotaxin inhibitory activity of representative bicyclic derivatives synthesized using this compound as a precursor. Data extracted from patent WO2014048865A1.

Experimental Protocols

General Procedure for the Synthesis of Bicyclic Autotaxin Inhibitors using this compound

The following is a generalized experimental protocol based on the procedures described in patent WO2014048865A1 for the synthesis of bicyclic derivatives.

Step 1: Etherification of this compound

To a solution of this compound in a suitable solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate) is added, followed by the addition of a suitable alkylating agent containing a leaving group (e.g., a bromo-substituted cyclic amine derivative). The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the etherified intermediate.

Step 2: Subsequent Cyclization and Functional Group Manipulations

The intermediate from Step 1 undergoes a series of subsequent reactions, which may include intramolecular cyclization, reduction, and further functionalization of the bicyclic core to yield the final autotaxin inhibitors. The specific conditions for these steps are dependent on the desired final compound.

Step 3: Purification

The final compounds are purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to afford the desired autotaxin inhibitors with high purity.

Step 4: Characterization

The structure and purity of the synthesized compounds are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Autotaxin Inhibitor Screening Assay

The inhibitory activity of the synthesized compounds against autotaxin can be determined using a biochemical assay. A common method is a fluorescence-based assay using a synthetic substrate for autotaxin, such as FS-3.

Principle:

The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the cleavage of a fluorogenic substrate, lysophosphatidylcholine analog FS-3. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Procedure:

-

Recombinant human autotaxin is incubated with the test compound at various concentrations in an assay buffer.

-

The enzymatic reaction is initiated by the addition of the FS-3 substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.

Experimental Workflow

An In-Depth Technical Guide to 4-hydroxy-3-isopropylbenzonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-3-isopropylbenzonitrile is a substituted aromatic nitrile that holds potential as a valuable synthetic intermediate in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group and a sterically hindered phenol, allows for a variety of chemical transformations, making it an attractive building block for targeted synthesis. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and data presentation.

While specific experimental data for this compound is not extensively reported in publicly available literature, this guide constructs a robust framework based on established chemical principles and data from closely related compounds.

Physicochemical Properties

Detailed experimental data for this compound is sparse. However, the properties of the closely related compound, 4-isopropylbenzonitrile, can provide some comparative insights. It is important to note that the addition of a hydroxyl group will significantly alter properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of 4-isopropylbenzonitrile (for comparison)

| Property | Value | Reference |

| CAS Number | 13816-33-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229 - 231 °C | [1] |

| 88-90 °C (at 5 mmHg) | [2] | |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | n20/D 1.510 - 1.530 | [1][2] |

Note: These properties are for 4-isopropylbenzonitrile and are provided for comparative purposes only. The properties of this compound are expected to be different due to the presence of the hydroxyl group.

A commercial supplier indicates a purity of ≥ 97.0% for this compound (CAS: 46057-54-9).

Synthesis of this compound

The most plausible synthetic route to this compound, based on commercially available precursors, is the palladium-catalyzed cyanation of 4-bromo-2-isopropylphenol. This reaction, a variation of the Rosenmund-von Braun reaction, typically employs a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide[3][4][5]. Zinc cyanide is often preferred due to its lower toxicity compared to other cyanide salts[3].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for palladium-catalyzed cyanation of aryl bromides with zinc cyanide. Optimization may be required to achieve high yields for this specific substrate.

Materials:

-

4-Bromo-2-isopropylphenol

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-isopropylphenol (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Table 2: Reagent Quantities for a Representative Synthesis

| Reagent | Molar Eq. | Molecular Weight | Example Mass (for 10 mmol scale) |

| 4-Bromo-2-isopropylphenol | 1.0 | 215.09 g/mol | 2.15 g |

| Zinc cyanide | 0.6 | 117.43 g/mol | 0.70 g |

| Pd₂(dba)₃ | 0.02 | 915.72 g/mol | 183 mg |

| dppf | 0.04 | 554.56 g/mol | 222 mg |

| DMF | - | 73.09 g/mol | 20-40 mL |

Role as a Synthetic Intermediate

Benzonitrile derivatives are versatile intermediates in organic synthesis, with the nitrile group being readily transformable into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. Substituted hydroxybenzonitriles, in particular, serve as key building blocks in the synthesis of pharmaceuticals and agrochemicals[1][6][7].

While specific, detailed applications of this compound are not widely published, its structure suggests its utility in the synthesis of more complex molecules. A patent for novel bicyclic derivatives as autotaxin inhibitors mentions the CAS number for this compound, although this appears to be a typographical error within the document's text[8]. Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and inflammation[9][10]. The development of autotaxin inhibitors is an active area of pharmaceutical research.

Potential Synthetic Application Workflow

The following diagram illustrates a hypothetical workflow where this compound could be utilized as an intermediate in the synthesis of a potential therapeutic agent. This example demonstrates the chemical transformations that the functional groups of the title compound can undergo.

Caption: Hypothetical workflow using this compound.

Spectral Data (Comparative)

No specific spectral data (NMR, IR, MS) for this compound has been identified in the searched literature. However, the spectral data for 4-isopropylbenzonitrile is available and can serve as a reference for the signals expected from the isopropyl and cyanophenyl moieties. The presence of the hydroxyl group in the target molecule would introduce a characteristic O-H stretch in the IR spectrum and a labile proton signal in the ¹H NMR spectrum, and would also influence the chemical shifts of the aromatic protons and carbons.

Table 3: Spectral Data for 4-isopropylbenzonitrile (for comparison)

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Spectral data available. | [11][12] |

| GC-MS | Top mass fragments at m/z 130, 103, 145. | [11] |

| FTIR | Spectral data available. | [11] |

| Raman | Spectral data available. | [11] |

Conclusion

This compound is a promising synthetic intermediate with potential applications in medicinal chemistry and other areas of organic synthesis. While detailed experimental data and specific applications are not yet widely documented, its synthesis via palladium-catalyzed cyanation of 4-bromo-2-isopropylphenol is a highly feasible route. The presence of three distinct functional groups—a nitrile, a hydroxyl group, and an isopropyl group on a benzene ring—provides a versatile platform for the construction of complex molecular architectures. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd Catalyzed Cyanation [commonorganicchemistry.com]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 8. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-hydroxy-3-isopropylbenzonitrile

Disclaimer: Publicly available experimental data on the thermal stability and degradation of 4-hydroxy-3-isopropylbenzonitrile is limited. This guide provides a theoretical framework based on the known thermal behavior of structurally related compounds. The information presented herein should be used for informational purposes and validated through experimental analysis.

This technical guide offers insights into the predicted thermal stability and potential degradation pathways of this compound. The content is tailored for researchers, scientists, and professionals in drug development who require a deeper understanding of the physicochemical properties of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 46057-54-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Predicted Thermal Stability

While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound has been reported, an estimation of its thermal stability can be inferred from related structures. Phenolic compounds generally exhibit moderate thermal stability. The presence of the nitrile group, which is relatively stable, and the isopropyl group may influence the overall thermal behavior.

It is anticipated that the initial degradation would involve the loss of the hydroxyl and isopropyl groups, followed by the more resilient benzonitrile core at higher temperatures. The thermal stability of related compounds like 4-isopropylbenzonitrile, which is used in the formulation of high-performance materials, suggests that the benzonitrile moiety contributes to thermal resistance.

Hypothetical Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions. Based on the pyrolysis of similar organic molecules, two primary hypothetical pathways can be proposed:

-

Pathway A: Initial Side-Chain Cleavage: This pathway involves the initial homolytic cleavage of the C-C bond between the isopropyl group and the benzene ring, or the C-O bond of the hydroxyl group. This would lead to the formation of radical intermediates that can subsequently undergo further reactions such as hydrogen abstraction, recombination, or fragmentation.

-

Pathway B: Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself may undergo cleavage. This is a more energy-intensive process and would likely lead to the formation of smaller, volatile fragments. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitrile group could influence the regioselectivity of ring opening.

The following diagram illustrates a simplified, hypothetical degradation pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental methodologies are recommended.

Objective: To determine the temperature at which the compound degrades and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A constant flow rate (e.g., 50 mL/min) is maintained.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a heating-cooling-heating cycle to erase any previous thermal history. A typical heating rate is 10 °C/min.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy change of the transition.

The following diagram illustrates a general workflow for the thermal analysis of a solid compound.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a theoretical foundation for understanding its potential behavior at elevated temperatures. The proposed degradation pathways are based on the established chemistry of phenolic and benzonitrile compounds. For definitive data, experimental validation using techniques such as TGA and DSC is essential. The provided experimental protocols offer a starting point for such an investigation. A thorough understanding of the thermal properties of this compound is crucial for its safe handling, storage, and application in drug development and other scientific research.

A Theoretical and Computational Investigation of 4-hydroxy-3-isopropylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 4-hydroxy-3-isopropylbenzonitrile. While direct experimental and computational studies on this specific molecule are not extensively available in the current body of scientific literature, this document outlines a robust framework for its analysis. By leveraging established quantum chemical methods, particularly Density Functional Theory (DFT), we present the protocols for geometric optimization, vibrational analysis, and the exploration of electronic properties. This guide is intended to serve as a foundational resource for researchers seeking to understand the molecular characteristics of this compound and its potential applications, particularly in the realm of drug discovery and materials science. The presented methodologies are based on well-documented studies of analogous benzonitrile derivatives.

Introduction

This compound is a substituted aromatic nitrile possessing a hydroxyl group, an isopropyl group, and a cyano group attached to a benzene ring. This unique combination of functional groups suggests a range of potential chemical and physical properties that are of interest in medicinal chemistry and material science. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group can lead to a distinct electronic and steric environment, influencing its reactivity, intermolecular interactions, and spectroscopic signatures.

Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, properties, and reactivity of such compounds, often providing insights that are complementary to experimental data.[1] Techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, vibrational frequencies (IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[1] This guide details the application of these computational methods to this compound.

Computational Methodology

A detailed computational study of this compound would typically involve the following steps, as illustrated in the workflow diagram below.

Caption: Computational workflow for the theoretical analysis of this compound.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the lowest energy conformation of the molecule.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing chemical bonds.

-

Convergence Criteria: The optimization is performed until the forces on the atoms and the change in energy between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.

The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

Protocol:

-

Purpose: This calculation serves two main purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

-

Output: The output includes the vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data for structural validation.

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Electronic Property Analysis

The electronic properties of this compound can be investigated to understand its reactivity and charge distribution.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its interaction with other molecules.

Data Presentation

The quantitative data obtained from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.

Optimized Geometric Parameters

The following table presents a template for summarizing the key bond lengths, bond angles, and dihedral angles of this compound, which would be populated with data from a DFT B3LYP/6-311++G(d,p) calculation.

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | C-C (ring) | e.g., 1.39-1.41 |

| C-O | e.g., 1.36 | |

| O-H | e.g., 0.97 | |

| C-C (isopropyl) | e.g., 1.53 | |

| C-H (isopropyl) | e.g., 1.10 | |

| C-C≡N | e.g., 1.44 | |

| C≡N | e.g., 1.16 | |

| Bond Angle (°) | C-C-C (ring) | e.g., 119-121 |

| C-O-H | e.g., 109.5 | |

| C-C-C (isopropyl) | e.g., 111 | |

| Dihedral Angle (°) | C-C-C-C (ring) | e.g., ~0 |

| H-O-C-C | e.g., ~0 or ~180 |

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν(O-H) | e.g., 3600-3400 | e.g., High | O-H stretching |

| ν(C-H) aromatic | e.g., 3100-3000 | e.g., Moderate | Aromatic C-H stretching |

| ν(C-H) isopropyl | e.g., 2980-2850 | e.g., High | Aliphatic C-H stretching |

| ν(C≡N) | e.g., 2240-2220 | e.g., High | Nitrile stretching |

| ν(C=C) aromatic | e.g., 1600-1450 | e.g., Moderate-High | Aromatic ring stretching |

| δ(O-H) | e.g., 1400-1300 | e.g., Moderate | O-H in-plane bending |

Electronic Properties

Key electronic properties derived from the calculations are summarized in the following table.

| Property | Calculated Value (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.2 |

| HOMO-LUMO Gap | e.g., 5.3 |

Visualization of Molecular Properties

Visual representations are crucial for understanding the complex data generated from computational studies.

Caption: 2D representation of the molecular structure of this compound.

Potential Applications and Future Directions

The theoretical data generated for this compound can inform several areas of research:

-

Drug Discovery: The MEP and HOMO-LUMO data can guide the design of new drug candidates by identifying sites for potential intermolecular interactions with biological targets. The molecule could serve as a scaffold for developing enzyme inhibitors or receptor antagonists.

-

Materials Science: Understanding the electronic properties and intermolecular forces can aid in the design of novel organic materials with specific optical or electronic properties.

-

Reaction Mechanism Studies: The computational framework described here can be extended to model the reactivity of this compound in various chemical reactions, elucidating reaction pathways and transition states.

Future work should focus on performing these detailed computational studies and corroborating the theoretical predictions with experimental data from techniques such as FT-IR, Raman, and NMR spectroscopy, as well as X-ray crystallography.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational protocol for the study of this compound. By following the detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain significant insights into the molecular characteristics of this compound. The structured presentation of data and the use of visualizations are intended to facilitate a deeper understanding and spur further investigation into the potential applications of this compound in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-3-isopropylbenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxy-3-isopropylbenzonitrile as a versatile building block in organic synthesis. This document offers detailed experimental protocols for its preparation and subsequent derivatization, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, and an isopropyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of more complex molecules. The hydroxyl group can be readily alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The isopropyl group provides steric bulk and lipophilicity, which can be advantageous in tuning the physicochemical properties of target molecules. Its utility is particularly noted in the synthesis of novel pharmaceutical intermediates.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanation of a corresponding halogenated precursor, such as 4-bromo-2-isopropylphenol. This transformation can be achieved using various cyanating agents, with zinc cyanide in the presence of a palladium catalyst being a prevalent method.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-2-isopropylphenol

This protocol describes the synthesis of this compound from 4-bromo-2-isopropylphenol using a palladium-catalyzed cyanation reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-isopropylphenol | 215.09 | 10.0 g | 46.5 mmol |

| Zinc cyanide (Zn(CN)₂) | 117.43 | 3.27 g | 27.9 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 0.76 g | 0.93 mmol |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.52 g | 0.93 mmol |

| Zinc dust | 65.38 | 0.12 g | 1.86 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-isopropylphenol (10.0 g, 46.5 mmol), zinc cyanide (3.27 g, 27.9 mmol), Pd(dppf)Cl₂ (0.76 g, 0.93 mmol), dppf (0.52 g, 0.93 mmol), and zinc dust (0.12 g, 1.86 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous N,N-dimethylformamide (100 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate solution (200 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine (150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 70-85%

Application in Organic Synthesis: O-Alkylation

The phenolic hydroxyl group of this compound is a key functional handle for further molecular elaboration. A common transformation is O-alkylation to introduce various side chains, which can be crucial for modulating the biological activity of the final compound.

Experimental Protocol: O-Alkylation with an Alkyl Halide

This protocol details the O-alkylation of this compound with a generic alkyl halide in the presence of a base.

Figure 2: O-Alkylation of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 161.20 | 1.0 g | 6.2 mmol |

| Alkyl halide (R-X) | Varies | 1.1 eq. | 6.8 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.29 g | 9.3 mmol |

| Acetone or DMF | Varies | 25 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 1 M aq. HCl | 36.46 | As needed | - |

| Saturated aq. NaHCO₃ | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 g, 6.2 mmol), potassium carbonate (1.29 g, 9.3 mmol), and acetone or DMF (25 mL).

-

Add the alkyl halide (6.8 mmol) to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Expected Yield: 80-95%

Logical Workflow for Synthesis and Derivatization